molecular formula C23H19ClN4O4 B11208639 3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11208639
M. Wt: 450.9 g/mol
InChI Key: XXELECFFNYMHKC-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl and 2-phenylethenyl groups through substitution reactions.

    Carbamoylation: Introduction of the carbamoyl group using reagents such as isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the synthesis of industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Binding to and modulating the activity of specific receptors.

    Signal transduction: Interfering with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID may include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific combination of functional groups and structural features, which may confer unique biological activity and potential therapeutic applications.

Properties

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.9 g/mol

IUPAC Name

3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C23H19ClN4O4/c1-32-20-10-8-15(11-18(20)24)26-22(29)17-13-25-28-16(9-7-14-5-3-2-4-6-14)12-19(23(30)31)27-21(17)28/h2-13,16,27H,1H3,(H,26,29)(H,30,31)/b9-7+

InChI Key

XXELECFFNYMHKC-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)/C=C/C4=CC=CC=C4)C(=O)O)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C=CC4=CC=CC=C4)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.